2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-BROMOPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrrolidine ring, and a diazenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BROMOPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using 4-bromophenyl derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors.
Diazenyl Group Addition: The diazenyl group is added through a diazotization reaction followed by coupling with a phenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can occur at the diazenyl group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Its ability to interact with specific molecular targets makes it a valuable tool in biochemical research .
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, the compound can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(4-BROMOPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . The bromophenyl and diazenyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the piperidine and pyrrolidine rings.
3,6-Bis(4-hydroxyphenyl)piperazine-2,5-dione: Contains a piperazine ring and hydroxyl groups but differs in overall structure.
Pyrazoline Derivatives: Similar in having a nitrogen-containing ring but differ in the specific arrangement of functional groups.
Uniqueness
The uniqueness of 3-[4-(4-BROMOPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE lies in its combination of a piperidine ring, a pyrrolidine ring, and a diazenyl group. This unique structure allows for diverse chemical reactions and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
441782-80-5 |
---|---|
Molecular Formula |
C27H25BrN4O3 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H25BrN4O3/c28-20-8-6-19(7-9-20)27(35)14-16-31(17-15-27)24-18-25(33)32(26(24)34)23-12-10-22(11-13-23)30-29-21-4-2-1-3-5-21/h1-13,24,35H,14-18H2 |
InChI Key |
JPQHVXKLYCTUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.